REACTION_CXSMILES
|
[CH3:1][N:2]([CH3:7])[CH2:3][C:4](=[S:6])[NH2:5].[Cl:8][CH2:9][C:10]([CH2:12]Cl)=O.C(=O)(O)[O-].[Na+].S(Cl)(Cl)=O>ClCCCl>[ClH:8].[Cl:8][CH2:9][C:10]1[N:5]=[C:4]([CH2:3][N:2]([CH3:7])[CH3:1])[S:6][CH:12]=1 |f:2.3,6.7|
|
Name
|
|
Quantity
|
0.382 g
|
Type
|
reactant
|
Smiles
|
CN(CC(N)=S)C
|
Name
|
|
Quantity
|
0.453 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)CCl
|
Name
|
|
Quantity
|
0.301 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
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ClCCCl
|
Name
|
|
Quantity
|
0.26 mL
|
Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
70 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at 70° C. for 0.5 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
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Details
|
The reaction mixture was filtered
|
Type
|
WASH
|
Details
|
the filter cake was washed with 1,2-dichloroethane
|
Type
|
ADDITION
|
Details
|
The filtrate was added dropwise to
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
The brown mixture was filtered
|
Type
|
WASH
|
Details
|
washed with 1,2-dichloroethane
|
Reaction Time |
0.5 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.ClCC=1N=C(SC1)CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 2.42 mmol | |
AMOUNT: MASS | 0.55 g | |
YIELD: PERCENTYIELD | 75% | |
YIELD: CALCULATEDPERCENTYIELD | 136% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |